![molecular formula C10H11NO4 B12566728 Glycine, N-[4-(hydroxymethyl)benzoyl]- CAS No. 264618-14-6](/img/structure/B12566728.png)
Glycine, N-[4-(hydroxymethyl)benzoyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[4-(hydroxymethyl)benzoyl]- is a derivative of glycine, an amino acid that plays a crucial role in various metabolic functions. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of glycine, with a hydroxymethyl group on the benzoyl ring. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[4-(hydroxymethyl)benzoyl]- typically involves the acylation of glycine with benzoyl chloride in the presence of a base. The reaction proceeds as follows:
- Dissolve glycine in a 10% sodium hydroxide solution.
- Add benzoyl chloride to the solution and shake vigorously until the smell of benzoyl chloride is no longer detectable.
- Acidify the mixture with a few drops of concentrated hydrochloric acid.
- Filter the product, wash with water, and recrystallize from boiling water with a little decolorizing charcoal .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[4-(hydroxymethyl)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of Glycine, N-[4-(carboxyl)benzoyl]-.
Reduction: Formation of Glycine, N-[4-(benzyl)benzoyl]-.
Substitution: Formation of various substituted benzoyl glycine derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-[4-(hydroxymethyl)benzoyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential anticonvulsant activity and other therapeutic effects
Mecanismo De Acción
The mechanism of action of Glycine, N-[4-(hydroxymethyl)benzoyl]- involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and can modulate the activity of neurotransmitter receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Hippuric Acid (N-benzoylglycine): Similar structure but lacks the hydroxymethyl group.
N-(benzoyl)glycinanilide derivatives: Similar structure with an anilide group instead of the hydroxymethyl group.
Uniqueness
Glycine, N-[4-(hydroxymethyl)benzoyl]- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
264618-14-6 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-[[4-(hydroxymethyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C10H11NO4/c12-6-7-1-3-8(4-2-7)10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) |
Clave InChI |
PUGNMJQWASGYRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


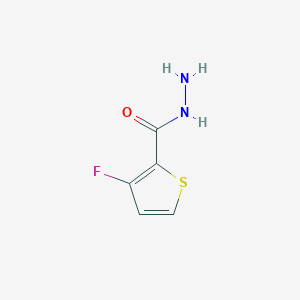
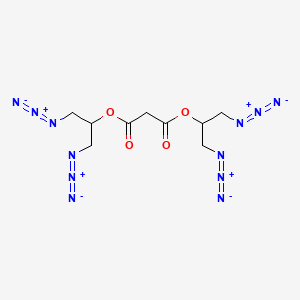
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
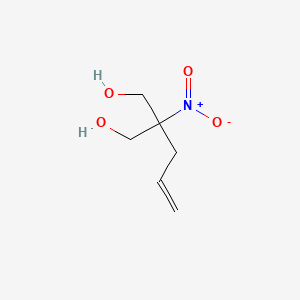
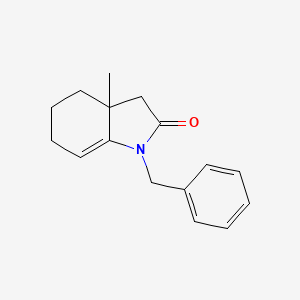
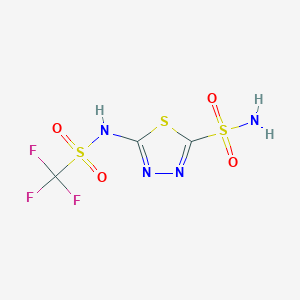
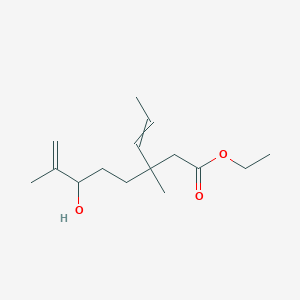
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
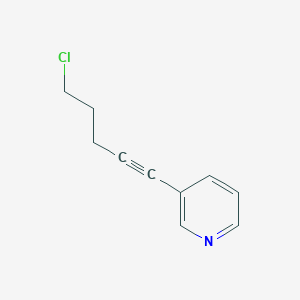
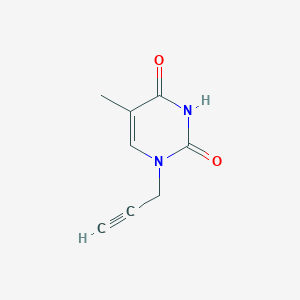
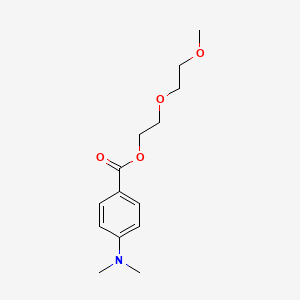
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
